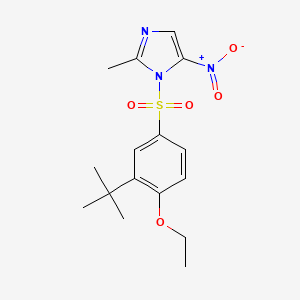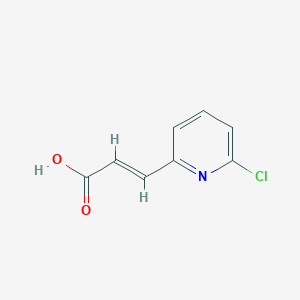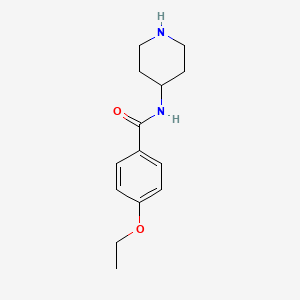
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as TBNIM, is a chemical compound that belongs to the class of imidazole derivatives. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has also been shown to inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been shown to have anti-microbial activity against a variety of bacterial and fungal species.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is its potent anti-inflammatory and anti-tumor activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. One area of research is the development of new derivatives of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in animal models and clinical trials.
Synthesis Methods
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can be synthesized using a variety of methods, including the reaction of 1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-methyl-4,5-dinitroimidazole with zinc dust in the presence of acetic acid. Another method involves the reaction of 1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-methyl-4,5-dinitroimidazole with sodium hydride in the presence of dimethylformamide.
Scientific Research Applications
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess potent anti-inflammatory, anti-tumor, and anti-microbial activities. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-6-24-14-8-7-12(9-13(14)16(3,4)5)25(22,23)18-11(2)17-10-15(18)19(20)21/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCYNCORPPRAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)




![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)


![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)